molecular formula C25H29N3O3 B2951903 ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 915188-24-8

ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2951903
CAS No.: 915188-24-8
M. Wt: 419.525
InChI Key: OUKPFRNMSVWPDR-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound with a unique structure that combines elements of benzodiazole, pyrrolidine, and butylphenyl groups

Preparation Methods

The synthesis of ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodiazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidine derivative, often through a condensation reaction.

    Attachment of the butylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the benzodiazole-pyrrolidine intermediate is reacted with a butylphenyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to yield the target compound.

Chemical Reactions Analysis

Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or pyrrolidine rings, where nucleophiles like halides, amines, or thiols replace existing functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-5-8-18-11-13-20(14-12-18)27-16-19(15-23(27)29)25-26-21-9-6-7-10-22(21)28(25)17-24(30)31-4-2/h6-7,9-14,19H,3-5,8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPFRNMSVWPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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